molecular formula C19H11BrF2N2O4 B1677142 Minalrestat CAS No. 129688-50-2

Minalrestat

Cat. No. B1677142
M. Wt: 449.2 g/mol
InChI Key: BMHZAHGTGIZZCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Minalrestat is an aldose reductase inhibitor developed by Wyeth-Ayerst . It belongs to the class of organic compounds known as benzylisoquinolines . These are organic compounds containing an isoquinoline to which a benzyl group is attached . It is used in the research of diabetes .


Synthesis Analysis

The synthesis of Minalrestat involves a palladium-catalyzed enantioselective intramolecular carbonylative Heck reaction . This reaction provides a facile and efficient method for the synthesis of enantiopure nitrogen-containing heterocyclic compounds bearing an all-carbon quaternary stereocenter .


Molecular Structure Analysis

Minalrestat has a molecular formula of C19H11BrF2N2O4 . It has a mono-isotopic mass of 447.987030 Da . The structure contains an isoquinoline to which a benzyl group is attached . It also contains total 42 bond(s); 31 non-H bond(s), 16 multiple bond(s), 2 rotatable bond(s), 4 double bond(s), 12 aromatic bond(s), 1 five-membered ring(s), 3 six-membered ring(s), 1 ten-membered ring(s) and 2 imide(s) (-thio) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Minalrestat include a palladium-catalyzed enantioselective intramolecular carbonylative Heck reaction . This reaction has been successfully applied to the first asymmetric synthesis of Minalrestat analogues .


Physical And Chemical Properties Analysis

Minalrestat has a molecular formula of C19H11BrF2N2O4 . It has an average mass of 449.202 Da and a mono-isotopic mass of 447.987030 Da .

Scientific Research Applications

Aldose Reductase Inhibition and Leukocyte Migration

Minalrestat, an aldose reductase inhibitor, has been studied for its role in restoring the reduced migratory capacity of leukocytes in diabetic rats. This research sheds light on the mechanisms by which minalrestat influences leukocyte migration, offering insights into potential therapeutic applications in diabetes mellitus (Cruz et al., 2003).

Pharmacokinetics and Quantification

A high-performance liquid chromatographic method was developed to quantify minalrestat in rat, dog, and human plasma. This study is crucial for understanding the pharmacokinetics of minalrestat, providing foundational data for further research and application in humans (Tse & Whetsel, 1998).

Impact on Microvascular Reactivity in Diabetes

Research has demonstrated that minalrestat corrects impaired microvascular responses to inflammatory mediators in diabetic rats. This suggests that minalrestat could ameliorate diabetic complications by correcting altered microvascular reactivity, a crucial aspect of diabetic pathophysiology (Akamine et al., 2003).

Structural Analysis for Drug Design

Atomic resolution structures of human aldose reductase holoenzyme complexed with minalrestat have been determined, providing insights into the binding mechanisms of this inhibitor. This detailed structural knowledge is vital for advancing drug design and understanding the specific interactions of minalrestat at a molecular level (El-Kabbani et al., 2004).

properties

IUPAC Name

2-[(4-bromo-2-fluorophenyl)methyl]-6-fluorospiro[isoquinoline-4,3'-pyrrolidine]-1,2',3,5'-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11BrF2N2O4/c20-10-2-1-9(14(22)5-10)8-24-16(26)12-4-3-11(21)6-13(12)19(18(24)28)7-15(25)23-17(19)27/h1-6H,7-8H2,(H,23,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMHZAHGTGIZZCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)C12C3=C(C=CC(=C3)F)C(=O)N(C2=O)CC4=C(C=C(C=C4)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11BrF2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201021572
Record name Minalrestat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201021572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Minalrestat

CAS RN

129688-50-2, 155683-53-7
Record name Minalrestat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129688-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Minalrestat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129688502
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-((4-Bromo-2-fluorophenyl)methyl)-6-fluorospiro(isoquinoline-4(1H),3'-pyrrolidine)-1,2',3,5'(2H)-tetrone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155683537
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Minalrestat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201021572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MINALRESTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G44PE6QB31
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Minalrestat
Reactant of Route 2
Minalrestat
Reactant of Route 3
Minalrestat
Reactant of Route 4
Minalrestat
Reactant of Route 5
Minalrestat
Reactant of Route 6
Reactant of Route 6
Minalrestat

Citations

For This Compound
305
Citations
EH Akamine, TC Hohman, D Nigro… - … of Pharmacology and …, 2003 - ASPET
… examined the effects of minalrestat, another aldose reductase … minalrestat (10 mg/kg/day) for 30 days and the minalrestat … were completely prevented by minalrestat. Neither diabetes nor …
Number of citations: 26 jpet.aspetjournals.org
C Cheng, B Wan, B Zhou, Y Gu, Y Zhang - Chemical Science, 2019 - pubs.rsc.org
… Next, we tried to synthesize Minalrestat with our enantioselective carbonylative Heck reaction. The quaternary carbon stereocenter in Minalrestat tends to racemize. However, the …
Number of citations: 49 pubs.rsc.org
O El‐Kabbani, C Darmanin… - Proteins: Structure …, 2004 - Wiley Online Library
… Minalrestat's hydrophobic isoquinoline ring was bound in an … The interactions between Minalrestat's bromo‐fluorobenzyl … moieties of Fidarestat and Minalrestat, respectively, form a …
Number of citations: 107 onlinelibrary.wiley.com
J Cruz, MW Soto‐Suazo, TC Hohman… - Diabetes/metabolism …, 2003 - Wiley Online Library
… used minalrestat, an aldose reductase inhibitor. … minalrestat treatment. Total or differential leukocyte counts, venular blood flow velocity or wall shear rate were not altered by minalrestat …
Number of citations: 15 onlinelibrary.wiley.com
SYH Tse, R Whetsel - Journal of Chromatography B: Biomedical Sciences …, 1998 - Elsevier
… of minalrestat (a potent aldose reductase inhibitor) in rat, dog and human plasma. Minalrestat … Minalrestat was stable for at least 60 days in rat and human plasma and at least 30 days in …
Number of citations: 3 www.sciencedirect.com
V Carbone, HT Zhao, R Chung, S Endo, A Hara… - Bioorganic & medicinal …, 2009 - Elsevier
… for the four inhibitors Tolrestat, Minalrestat, quercetin and 3,5-… Minalrestat and the 3- and 4-hydroxy groups on the phenyl ring of quercetin. Our modelling studies suggest that Minalrestat’…
Number of citations: 23 www.sciencedirect.com
A Podjarny, RE Cachau, T Schneider… - Cellular and Molecular …, 2004 - Springer
… The binding of the cyclic imide inhibitors fidarestat and minalrestat is also described, focusing on the observation of a Cl - ion which binds simultaneously with fidarestat. The presence …
Number of citations: 54 link.springer.com
C Darmanin, G Chevreux, N Potier… - Bioorganic & medicinal …, 2004 - Elsevier
… that the replacement of the fluorine atom in Minalrestat's bromo-fluorobenzyl group with nitro, … structures of the holoenzyme in complex with Fidarestat and Minalrestat are reported. …
Number of citations: 18 www.sciencedirect.com
U Dhagat, S Endo, A Hara, O El-Kabbani - Bioorganic & medicinal …, 2008 - Elsevier
… Most inhibitors of AR can be classified into the following three groups: carboxylic acids such as tolrestat and zopolrestat, cyclic imides such as sorbinil and minalrestat and flavonoids …
Number of citations: 13 www.sciencedirect.com
T Tanawattanasuntorn, T Thongpanchang… - ACS …, 2020 - ACS Publications
(−)-Kusunokinin performed its anticancer potency through CFS1R and AKT pathways. Its ambiguous binding target has, however, hindered the next development phase. Our study thus …
Number of citations: 16 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.